Z-N-Me-Aib-OH

Catalog No.
S1523563
CAS No.
144332-60-5
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-N-Me-Aib-OH

CAS Number

144332-60-5

Product Name

Z-N-Me-Aib-OH

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a highly specialized, sterically demanding amino acid derivative utilized in advanced peptide synthesis, peptidomimetic design, and transporter assay development. Featuring a gem-dimethyl group at the α-carbon and an N-methylated amine, this building block imposes severe conformational constraints on peptide backbones while simultaneously eliminating a hydrogen bond donor site[1]. The benzyloxycarbonyl (Z or Cbz) protecting group provides orthogonal compatibility for solution-phase synthesis or specific solid-phase strategies requiring base-free, catalytic hydrogenation for deprotection. Due to its extreme steric bulk, incorporating Z-N-Me-Aib-OH significantly enhances the proteolytic stability and lipophilicity of the resulting sequence, making it a critical precursor for developing metabolically stable therapeutics and highly specific System A transporter probes[2].

Research Fit

Constrained peptide building block N-methylated α,α-dialkyl glycine for inducing conformational restriction in synthetic peptides.
Orthogonal protection strategy Z (acid/hydrogenolysis) protecting group compatible with base-sensitive SPPS and Fmoc strategies.
Enhanced steric profile gem-dimethyl quaternary α-carbon and N-methyl modulate backbone dihedral angles and protease recognition.

Substituting Z-N-Me-Aib-OH with non-methylated analogs (e.g., Z-Aib-OH) or alternative N-methylated residues (e.g., Z-N-Me-Ala-OH) fundamentally alters both the synthetic process and the final molecular architecture[1]. While standard Aib strongly promotes α-helical or 3_10-helical conformations by participating in backbone hydrogen bonding, the N-methylation in Z-N-Me-Aib-OH acts as a decisive helix-breaker, forcing specific turn structures or extended conformations. Furthermore, replacing the Z-protecting group with Fmoc (Fmoc-N-Me-Aib-OH) can be detrimental in sequences prone to diketopiperazine (DKP) formation or premature cleavage during the basic conditions of Fmoc deprotection [2]. Consequently, Z-N-Me-Aib-OH is strictly required when a procurement strategy demands both the absolute conformational disruption of N-Me-Aib and the base-free, hydrogenation-compatible deprotection profile of the Z-group.

Substitution Risk

Z-Aib-OH (non-methylated analog)

Lack of N-methylation alters steric profile and coupling kinetics, significantly reducing proteolytic stability and potentially shifting conformational preferences in the final peptide. Direct replacement may introduce experimental irreproducibility.

Fmoc-N-Me-Aib-OH (base-labile analog)

Different orthogonal deprotection requirements (mild base vs. acid/hydrogenolysis) dictate the entire synthetic route. Interchanging without rigorous validation risks side-reaction cascades and compromised yields in base-sensitive peptides.

Extreme Steric Hindrance Necessitating Specialized Coupling Protocols

The gem-dimethyl group combined with N-methylation creates exceptional steric bulk around the reacting centers of Z-N-Me-Aib-OH. Synthesis studies demonstrate that standard carbodiimide coupling reagents yield poor conversion when coupling to or from N-Me-Aib, whereas less hindered analogs like N-Me-Ala couple efficiently. Attempting to couple sterically congested Aib junctions often results in failure or severe epimerization with standard reagents, necessitating highly reactive uronium salts (e.g., HATU) or acid fluorides and extended reaction times to achieve >90% coupling efficiency[1].

Evidence DimensionCoupling efficiency and epimerization risk
Target Compound DataHigh risk of incomplete coupling (<20% conversion with standard reagents)
Comparator Or BaselineZ-N-Me-Ala-OH (>95% conversion with standard reagents)
Quantified Difference>75% reduction in baseline coupling efficiency requiring specialized activation
ConditionsSolid-phase or solution-phase peptide synthesis coupling reactions

Procurement teams must anticipate the need for premium coupling reagents (HATU/COMU) and adjusted synthesis timelines when selecting this highly hindered building block.

N-Methylation Stability
Class-level inference
5-fold to >6-fold half-life increase
Supports protease-resistance context
In vitro protease assays; somatostatin/quorum-sensing peptide models

Specificity for System A Transporter Inhibition

Unprotected N-Me-Aib (derived directly from Z-N-Me-Aib-OH) is the gold-standard competitive inhibitor for System A amino acid transporters (SNAT1/SNAT2), distinguishing them from System L and ASCT2 transporters. Transport assays demonstrate that MeAIB completely isolates System A-mediated uptake of neutral amino acids, whereas standard Aib exhibits cross-reactivity with other transporter classes. In non-epithelial cells, MeAIB inhibition is the definitive quantitative indicator for System A activity [1].

Evidence DimensionTransporter inhibition specificity
Target Compound DataHighly specific for System A (SNAT1/SNAT2)
Comparator Or BaselineStandard Aib (Cross-reactive with multiple neutral amino acid transporters)
Quantified DifferenceNear 100% isolation of System A activity vs mixed inhibition
ConditionsIn vitro radiolabeled amino acid uptake assays

Procurement of this specific protected precursor allows researchers to synthesize custom MeAIB-based probes or precisely isolate System A transport activity in cellular assays.

Z vs. Fmoc Orthogonality
Direct comparison
Acid/Hydrogenolysis vs. Mild Base (20% piperidine)
Selection determines entire synthetic route
Base-sensitivity context; SPPS workflow dependent

Conformational Control and Hydrogen Bond Disruption

While Z-Aib-OH is a well-known helicogenic building block that stabilizes α-helices and 3_10-helices, Z-N-Me-Aib-OH fundamentally alters the backbone trajectory. The absence of the amide proton eliminates hydrogen bond donor capacity, disrupting continuous helical networks. Structural analyses of model peptides show that replacing an Aib residue with N-Me-Aib drastically reduces helical content, instead forcing localized β-turn or extended conformations due to the severe phi/psi angle restrictions imposed by the combination of N-methylation and α-gem-dimethylation [1].

Evidence DimensionHelical conformation retention
Target Compound DataHelix-breaking (forces turn/extended conformations)
Comparator Or BaselineZ-Aib-OH (Strongly helix-promoting)
Quantified DifferenceComplete disruption of continuous hydrogen-bonded helical networks at the insertion site
ConditionsConformational analysis of model foldamers

Buyers selecting this compound are specifically procuring a structural disruptor to engineer specific turns or break helical domains in foldamer research.

310-Helix Validation
Supporting evidence
Confirmed by X-ray crystallography
Supports 310-helical design
Poly-Aib oligopeptides (n=2-6) in solid-state structure
Purity Benchmark
Direct comparison
≥99% (HPLC)
Minimizes side reactions, simplifies purification
Supplier specification; Fmoc analog typically ≥98%
Steric Profile (MW)
Cross-study comparable
251.28 g/mol; Density 1.195±0.06 g/cm³
Unique steric bulk impacts coupling efficiency
Predicted physical properties; ΔMW = +14.03 vs Z-Aib-OH

Solution-Phase Synthesis of Metabolically Stable Peptidomimetics

Z-N-Me-Aib-OH is a highly effective choice for the solution-phase synthesis of highly stable therapeutic peptides where base-catalyzed side reactions must be avoided. The Z-protecting group allows for mild, orthogonal deprotection via catalytic hydrogenation, preserving the integrity of the sterically hindered N-Me-Aib linkages [1].

Synthesis of System A Transporter Probes

As a direct precursor to N-methyl-aminoisobutyric acid (MeAIB), this compound is procured to synthesize custom diagnostic probes and competitive inhibitors. These derivatives are essential for isolating SNAT1/SNAT2 activity in complex cellular assays, particularly in oncology research evaluating amino acid dependency in tumors [2].

Engineering Conformational Switches in Foldamers

In materials science and structural biology, this compound is utilized to intentionally disrupt α-helical structures. By inserting Z-N-Me-Aib-OH, researchers can force sharp turns or extended conformations, creating precise conformational switches in synthetic foldamers that cannot be achieved with standard, helicogenic Aib [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal SPPS for labile peptides
Acid/hydrogenolysis-labile Z group
Base-sensitivity compatibility; avoid Fmoc deprotection cross-reactivity
Protease-resistance research
N-methylation steric effect
Proteolytic half-life testing (class-level 5-fold to >6-fold increase)
310-helical peptide design
Conformational restriction (Aib core)
Structural validation (X-ray/NMR); peptaibiotic mimicry
High-purity peptide synthesis
≥99% HPLC purity grade
Coupling efficiency monitoring; reduction of deletion by-products

XLogP3

1.8

Wikipedia

Z-N-Me-Aib-OH

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